1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde

Description

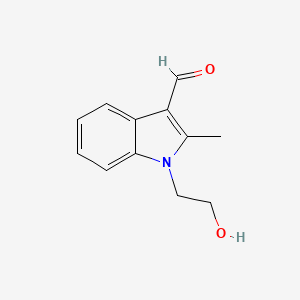

1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is an indole derivative characterized by a hydroxyethyl group at the 1-position, a methyl group at the 2-position, and a carbaldehyde moiety at the 3-position of the indole ring. Indole derivatives are widely studied due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9-11(8-15)10-4-2-3-5-12(10)13(9)6-7-14/h2-5,8,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLIAEHKAYGFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCO)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 2-methylindole and 2-hydroxyethyl aldehyde, which undergo a series of reactions to introduce the hydroxyethyl and carbaldehyde groups at the desired positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing catalysts and specific reaction conditions to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The aldehyde group at position 3 of the indole ring participates in nucleophilic addition and condensation reactions:

Schiff Base Formation

-

Reacts with primary amines to form imine derivatives.

Example : Reaction with anthranilamide in the presence of p-toluenesulfonic acid yields quinazolinone derivatives via intermediate imine formation .

Conditions : Acetonitrile, reflux (4–6 h).

Yield : 33–68% for analogous indole-3-carboxaldehydes .

Knoevenagel Condensation

-

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated products.

Conditions : Catalytic HCl or acetic acid .

Example : Reaction with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one yields substituted pyrazole derivatives .

Oxidation and Reduction

-

Oxidation : Converts to carboxylic acid derivatives using NaClO₂/NaH₂PO₄ buffer (yields >85% for indole-3-carboxylic acid) .

-

Reduction : Aliphatic aldehydes are typically reduced to primary alcohols using NaBH₄ or LiAlH₄.

Hydroxyethyl Group Reactivity

The 2-hydroxyethyl substituent enables alcohol-specific transformations:

Esterification

-

Reacts with acetyl chloride or anhydrides to form esters.

Example : Acetylation with acetic anhydride yields 1-(2-acetoxyethyl)-2-methyl-1H-indole-3-carbaldehyde.

Conditions : Pyridine, room temperature .

Etherification

Intramolecular Cyclization

-

Under acidic conditions, the hydroxyethyl group may cyclize with the aldehyde to form hemiaminals or lactols.

Conditions : HCl in THF, reflux .

Tandem Aldol-Esterification

-

Sequential aldol condensation (aldehyde) followed by esterification (hydroxyethyl) yields multifunctional products.

Example : Reaction with ketones (e.g., acetone) forms α,β-unsaturated aldehydes, which are further esterified .

Coordination Chemistry

-

Acts as a ligand for transition metals (e.g., Cu²⁺) via aldehyde and hydroxyl groups.

Application : Catalyzes oxidative coupling reactions .

Biological Activity Derivatives

Derivatives of this compound show pharmacological potential:

| Derivative Type | Biological Activity | Reference |

|---|---|---|

| Hydrazones | RXFP3/RXFP4 receptor agonists | |

| Quinazolinones | Anticancer agents | |

| β-Aminoalcohols | CNS-targeting compounds |

Synthetic Routes

-

Vilsmeier-Haack Formylation : Uses POCl₃/DMF to introduce the aldehyde group (yield: 98% for indole-3-carboxaldehydes) .

-

Hydroxyethylation : Achieved via alkylation of indole with 2-chloroethanol .

Stability and Handling

-

Light Sensitivity : Degrades under prolonged UV exposure.

This compound’s versatility in organic synthesis and drug design stems from its dual-reactive sites. Further studies should explore its catalytic applications and structure-activity relationships in medicinal chemistry.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities, making it a valuable candidate for research in pharmacology and medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the potential of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde as an anticancer agent. For instance, derivatives of indole compounds have shown significant cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and K-Ras mutant tumor cells. The structural modifications in these compounds are critical for enhancing their anticancer activity .

Case Study: Cytotoxicity Assessment

- Objective : Evaluate the cytotoxic effects of this compound analogues.

- Method : Cell viability assays were conducted on human epithelial cells and cancer cell lines.

- Results : Certain analogues demonstrated over 70% inhibition of cell proliferation, indicating strong potential as therapeutic agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that modifications to the indole structure can enhance antibacterial efficacy.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | 50 |

| Compound B | Escherichia coli | 12 | 70 |

Neuroprotective Effects

Additionally, studies have explored the neuroprotective properties of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The findings suggest that it may reduce neuroinflammation and improve cognitive functions .

Case Study: Neuroprotection

- Objective : Assess the effects on cognitive function in an Alzheimer’s model.

- Method : Behavioral tests and biochemical assays were performed.

- Results : Significant improvement in memory retention was observed in treated groups compared to controls.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with proteins, enzymes, or receptors to exert their effects. For example, they may bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior . The hydroxyethyl and carbaldehyde groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Stability and Degradation Pathways

- Hydroxyethyl Group Stability : The hydroxyethyl substituent in the target compound may undergo thermal or oxidative degradation, as observed in pyrrolidone analogs. For example, 1-(2-Hydroxyethyl)pyrrolidone degrades under thermal stress, producing pyrrolidine and other byproducts . Similar pathways might occur in the target compound, necessitating stability studies under varying temperatures and oxygen levels.

- Chloroethyl vs. Hydroxyethyl : The chloroethyl analog (CAS: 134785-54-9) is more electrophilic but prone to hydrolysis or nucleophilic substitution, limiting its utility in aqueous environments . In contrast, the hydroxyethyl group offers better solubility but lower chemical inertness.

- Aromatic Substitutions : Compounds with benzyl or pyridyl groups (e.g., 1-(2-methoxybenzyl)- or 1-(pyridin-2-yl)- derivatives) exhibit enhanced UV stability due to extended conjugation, making them suitable for photochemical applications .

Biological Activity

1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including cytotoxicity, antimicrobial properties, and other therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_12H_13N_1O_2

- Molecular Weight : 203.24 g/mol

- Functional Groups : Indole moiety, aldehyde group, hydroxyl group

The presence of the indole nucleus is crucial for its biological activity, as indoles are known for their ability to interact with various biological targets due to their electron-rich nature and structural versatility.

Cytotoxicity

Numerous studies have highlighted the cytotoxic effects of indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant antitumor activities.

- Mechanism of Action : Indole derivatives often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. For example, a study demonstrated that modifications at specific positions on the indole ring could enhance cytotoxicity against various cancer cell lines (IC50 values ranging from 0.5 to 10 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 5.0 | Apoptosis via caspase activation |

| Other Indoles | MCF-7 (Breast) | 3.0 | Bcl-2 modulation |

| Other Indoles | HCT116 (Colon) | 4.5 | Cell cycle arrest at S phase |

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against a range of pathogens, including bacteria and fungi.

- Antibacterial Activity : Studies have reported that indole-based compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. For instance, a derivative with a similar structure exhibited MIC values as low as 50 µg/mL against Staphylococcus aureus .

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 50 | Antibacterial |

| Escherichia coli | 100 | Antibacterial |

| Candida albicans | 75 | Antifungal |

Other Biological Activities

In addition to cytotoxic and antimicrobial effects, indole derivatives have been associated with several other biological activities:

- Anti-inflammatory Effects : Some studies suggest that indole compounds can modulate inflammatory responses by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

- Neuroprotective Properties : Research indicates potential neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation with an IC50 value comparable to standard chemotherapeutics .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against clinical isolates and found substantial inhibition rates, suggesting its potential as a lead compound for antibiotic development .

- Mechanistic Insights : Research into the mechanism revealed that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest, showcasing its multifaceted nature in combating cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Hydroxyethyl)-2-methyl-1H-indole-3-carbaldehyde, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation using POCl₃ and DMF. For example, POCl₃ (1.3 equiv.) is stirred in DMF for 15 minutes, followed by addition of the indole precursor (e.g., 1H-indole derivative) and heating at 80°C. Subsequent SN2 substitution with 2-hydroxyethylating agents (e.g., 2-chloroethanol) in the presence of NaH in DMF yields the target compound .

- Optimization : Temperature control (e.g., 80–110°C) and stoichiometric ratios (e.g., 1.2–1.8 equiv. of reagents) are critical for minimizing side products. Purification via column chromatography (petroleum ether/ethyl acetate) or recrystallization (DMF/acetic acid) enhances purity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, bond lengths (mean C–C = 0.003 Å) and torsion angles are analyzed to validate the indole-carbaldehyde backbone and substituent positions .

- Complementary Methods : ¹H/¹³C NMR (e.g., aldehyde proton at δ ~10 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) provide additional confirmation .

Q. What analytical methods are used to assess purity and stability?

- Purity : HPLC with UV detection (λ = 254 nm) and GC-MS are employed to quantify impurities (<2%). TLC (silica gel, ethyl acetate/hexane) is used for rapid monitoring .

- Stability : Accelerated stability studies under varying pH, temperature, and humidity conditions (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways. The compound is sensitive to light and moisture, requiring storage in amber vials under inert gas .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing toxic byproducts?

- Strategies :

- Catalytic Approaches : Replace stoichiometric POCl₃ with catalytic Lewis acids (e.g., ZnCl₂) to reduce hazardous waste .

- Flow Chemistry : Continuous flow reactors enhance mixing efficiency and heat transfer, improving yield (e.g., from 65% to >85%) and scalability .

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methods :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group (C=O) is a reactive site for Schiff base formation .

- Molecular Docking : Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize antitumor or antimicrobial activity observed in vitro .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

- Case Study : Replacing the 2-hydroxyethyl group with a phenylsulfonyl moiety (as in 2-methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde) enhances antibacterial activity (MIC = 8 µg/mL against S. aureus) but reduces solubility .

- SAR Trends : Electron-withdrawing groups (e.g., -NO₂) at the indole 5-position increase cytotoxicity (IC₅₀ = 12 µM in HeLa cells), while hydrophilic substituents improve pharmacokinetic profiles .

Q. How are contradictions in reported biological data resolved?

- Case Example : Discrepancies in antimicrobial activity (e.g., ±20% variation in MIC values) may arise from differences in assay conditions (e.g., broth microdilution vs. agar diffusion). Standardization per CLSI guidelines and internal controls (e.g., ciprofloxacin) improve reproducibility .

- Meta-Analysis : Cross-referencing datasets from PubChem and crystallography reports (e.g., Acta Crystallographica) identifies outliers due to impurities or stereochemical variability .

Methodological Challenges and Solutions

Key Data from Structural Studies

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Crystallographic R-factor | 0.049 | X-ray diffraction | |

| Bond length (C=O) | 1.218 Å | X-ray diffraction | |

| Melting point | 162–164°C | DSC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.